(4-Amino-1,3-phenylene)dimethanol

説明

Molecular Architecture and Isomeric Considerations

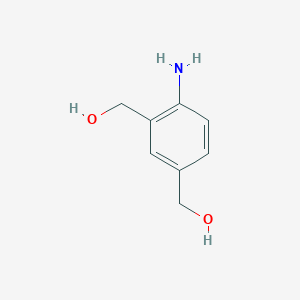

(4-Amino-1,3-phenylene)dimethanol (CAS 1009314-88-8) is a benzene derivative with the molecular formula $$ \text{C}8\text{H}{11}\text{NO}2 $$. Its structure features a para-aminophenol backbone substituted with hydroxymethyl groups at the 1- and 3-positions of the aromatic ring (Figure 1). The planar aromatic system allows for minimal steric hindrance between substituents, while the hydroxymethyl (-CH$$2$$OH) and amino (-NH$$_2$$) groups introduce polarity and hydrogen-bonding potential.

Isomeric Considerations : The compound exhibits positional isomerism depending on the arrangement of substituents on the benzene ring. For example, alternative isomers could arise if the amino group occupies the 2- or 5-positions relative to the hydroxymethyl groups. However, the 1,3-dihydroxymethyl-4-amino configuration is uniquely identified by its CAS registry number and spectroscopic data. Stereoisomerism is absent due to the absence of chiral centers; however, rotational conformers of the hydroxymethyl groups may exist, influencing intermolecular interactions in the solid state.

特性

IUPAC Name |

[4-amino-3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKONDZYOWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009314-88-8 | |

| Record name | [4-amino-3-(hydroxymethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reduction of Nitro-Substituted Phenylene Derivatives

The most common and direct route to synthesize (4-Amino-1,3-phenylene)dimethanol involves the reduction of nitro-substituted phenylene dimethanol precursors. These precursors typically contain nitro groups (-NO2) positioned on the aromatic ring, which are converted into amino groups (-NH2) via reduction.

Key Reduction Conditions:

- Reducing Agents: Zinc dust, borane complexes (e.g., borane dimethylsulfide complex or borane tetrahydrofuran complex), or catalytic hydrogenation.

- Solvents: Ethanol, methanol, or tetrahydrofuran (THF) are commonly used to facilitate solubility and reaction efficiency.

- Temperature: Moderate heating, generally between 50°C and 70°C, or room temperature depending on the reducing agent.

- Acidic Environment: Hydrochloric acid is often added post-reduction to form the hydrochloride salt and to quench the reaction.

This reduction transforms the nitro group into an amino group, yielding this compound hydrochloride, which is more stable and easier to handle.

Synthesis of Nitro-Substituted Precursors via Borane Reduction of Nitrobenzoic Acids

Before the reduction to the amino compound, the nitro-substituted dimethanol precursor is prepared from nitrobenzoic acid derivatives by reduction of the carboxylic acid groups to hydroxymethyl groups (-CH2OH) using borane complexes.

General Procedure:

- Dissolve the nitro-substituted benzoic acid in dry THF.

- Add borane dimethylsulfide complex (1.3 to 5 equivalents) dropwise.

- Reflux the mixture for approximately 3 hours.

- Cool to room temperature, then carefully add 3M hydrochloric acid until no effervescence is observed.

- Extract with ethyl acetate, wash with sodium carbonate solution and brine, dry over sodium sulfate, and concentrate.

- Purify the product by silica gel chromatography using petroleum ether/ethyl acetate as eluent.

Representative Experimental Data for Nitro-Substituted Intermediates

| Compound Name | Starting Material | Borane Equiv. | Yield (%) | Physical State | Key 1H NMR Signals (ppm) |

|---|---|---|---|---|---|

| (4-methoxy-2-nitrophenyl)methanol | 4-methoxy-2-nitrobenzoic acid | 1.3 | 94 | Yellow solid | 7.70 (d), 7.54 (d), 7.34 (dd), 4.72 (d) |

| (5-bromo-2-nitrophenyl)methanol | 5-bromo-2-nitrobenzoic acid | 1.3 | 64 | Yellow solid | 8.06-7.96 (m), 7.75 (dd), 4.83 (d) |

| (4-nitro-1,3-phenylene)dimethanol | 4-nitroisophthalic acid | 5 | 88 | White solid | 7.99 (s), 7.78 (d), 7.69 (d), 4.81 (d) |

Note: The above compounds are structurally related intermediates used in the synthesis of the target amino compound.

Conversion of Nitro-Substituted Dimethanol to this compound

The nitro-substituted dimethanol (e.g., 4-nitro-1,3-phenylene dimethanol) is subjected to reduction to convert the nitro group into an amino group.

Typical Reduction Method:

- Use zinc dust or borane complexes in an acidic medium.

- Maintain moderate temperature (50-70°C) for several hours.

- The reaction mixture is then neutralized and extracted.

- The product is isolated as the hydrochloride salt for stability.

This step is critical as it introduces the amino functionality required for the final compound.

Alternative Routes: Diazonium Salt Formation and Substitution

In some cases, the amino group can be introduced via diazotization of amino-nitro precursors followed by substitution reactions, such as iodination, which can then be further reduced and functionalized. This method involves:

- Diazotization of amino-nitrobenzoic acid derivatives with sodium nitrite in acidic aqueous solution at 0°C.

- Subsequent substitution with halides like KI to introduce iodine.

- Reduction of the resulting halogenated intermediates with borane complexes to yield hydroxymethyl derivatives.

化学反応の分析

Types of Reactions: (4-Amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or are used under acidic conditions.

Reduction: Reagents like or are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted benzene derivatives.

科学的研究の応用

Chemistry: (4-Amino-1,3-phenylene)dimethanol is used as a building block in organic synthesis. It is employed in the synthesis of polymers , dyes , and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of amino and hydroxymethyl groups on biological activity. It serves as a model compound in enzyme studies and metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of antimicrobial agents and anti-inflammatory drugs .

Industry: In the industrial sector, this compound is used in the production of resins , adhesives , and coatings . Its unique chemical properties make it suitable for various applications in material science.

作用機序

The mechanism of action of (4-Amino-1,3-phenylene)dimethanol involves its interaction with molecular targets such as enzymes and receptors . The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxymethyl groups can participate in hydrogen bonding and van der Waals interactions , affecting the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

- (5-Amino-1,3-phenylene)dimethanol (CAS 71176-54-0) Structural Difference: Amino group at the 5-position vs. 4-position in the target compound. Properties: Melting point 98°C, boiling point 388.5±32.0°C (predicted), density 1.283 g/cm³ . Applications: Used in ADCs and nucleic acid backbone synthesis . Reactivity: The 5-amino isomer participates in coupling reactions with carboxylic acids (e.g., in ADC linker synthesis) , while positional differences may alter steric and electronic interactions in such reactions.

Functional Group Variations

Nitro Derivatives

- (5-Nitro-1,3-phenylene)dimethanol (CAS 619-25-0) Structural Difference: Nitro (-NO₂) group replaces the amino (-NH₂) group. Impact: The electron-withdrawing nitro group reduces nucleophilicity compared to the amino analog, influencing reactivity in electrophilic substitutions. Used in photocleavable linkers for nanoparticles . Stability: Nitro derivatives are generally less stable under reducing conditions but more resistant to oxidation .

Fluoro Derivatives

- (5-Fluoro-1,3-phenylene)dimethanol (CAS 220227-37-2) Structural Difference: Fluoro (-F) substituent replaces the amino group. Impact: Fluorine's electronegativity enhances thermal stability and alters solubility. Used in boronate ester synthesis for materials chemistry . Applications: Potential utility in antimicrobial or anticancer agents due to fluorine's bioactivity .

Methoxy and Methyl Derivatives

- (2-Methoxy-5-methyl-1,3-phenylene)dimethanol Structural Features: Methoxy (-OCH₃) and methyl (-CH₃) groups introduce steric bulk and moderate electron-donating effects. Synthesis: Prepared via benzylation or alkylation of precursor phenols . Applications: Explored in ligand design for metal complexes due to tunable electronic properties .

Physicochemical Properties Comparison

| Compound | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| (4-Amino-1,3-phenylene)dimethanol | 153.18 | Not reported | Not reported | Polar solvents | -NH₂, -CH₂OH |

| (5-Amino-1,3-phenylene)dimethanol | 153.18 | 98 | 388.5 (predicted) | DMSO, THF | -NH₂, -CH₂OH |

| (5-Nitro-1,3-phenylene)dimethanol | 183.15 | Not reported | Not reported | DCM, DMF | -NO₂, -CH₂OH |

| (5-Fluoro-1,3-phenylene)dimethanol | 155.13 | Not reported | Not reported | Ethanol, acetone | -F, -CH₂OH |

Notes:

Reactivity and Stability

- Amino Group Reactivity: The -NH₂ group in this compound enables nucleophilic reactions (e.g., amide coupling), critical in ADC synthesis . In contrast, nitro analogs are less reactive toward nucleophiles but participate in reduction reactions to form amines .

- Stability in Solution: Hemiaminal derivatives of similar dimethanol compounds decompose slowly in DMSO, suggesting that solvent choice is critical for handling .

生物活性

(4-Amino-1,3-phenylene)dimethanol is an organic compound with the molecular formula CHNO. It features an amino group and two hydroxymethyl groups attached to a benzene ring. This compound has garnered attention for its diverse applications in organic synthesis, particularly in the development of pharmaceuticals and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. The hydroxymethyl groups enhance binding affinity through hydrogen bonding and van der Waals interactions.

- Receptor Binding : This compound may also interact with specific receptors in biological systems, potentially modulating signaling pathways involved in inflammation and immune responses.

Therapeutic Potential

Research indicates that this compound exhibits promising therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can act as antimicrobial agents. For instance, it has been evaluated for its efficacy against various bacterial strains .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in animal models. In vivo studies demonstrated significant reductions in carrageenan-induced paw edema when administered at specific dosages .

Table 1: Summary of Biological Studies Involving this compound

Detailed Research Findings

- Enzyme Studies : In a study focusing on enzyme kinetics, this compound was used as a model compound to explore the effects of hydroxymethyl and amino groups on enzyme activity. Results indicated that modifications to these functional groups significantly altered enzyme kinetics, suggesting potential applications in drug design.

- Antimicrobial Evaluation : A series of experiments tested the antimicrobial properties of synthesized derivatives of this compound against common pathogens. The compounds exhibited varying degrees of inhibition, with some showing MIC values as low as 10 µg/mL against resistant strains .

- Inflammation Models : In vivo models demonstrated that administration of this compound significantly reduced paw swelling induced by carrageenan. The optimal dosage was identified at 1 mg/kg body weight, which provided substantial anti-inflammatory effects without notable side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-1,3-phenylene)dimethanol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction of pre-functionalized aromatic precursors. For example, halogenated analogs (e.g., 5-bromo derivatives) are synthesized via esterification or alkylation using K₂CO₃ in DMF, followed by hydrolysis . Yield optimization requires strict control of reaction time, temperature (e.g., 23°C for NMR-confirmed intermediates), and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is critical to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer : ¹H NMR analysis reveals distinct signals for the two hydroxymethyl (–CH₂OH) groups at δ ~4.5–4.8 ppm (split into multiplets due to coupling with adjacent protons). The aromatic protons (ArH) resonate as a singlet or doublet in the δ 6.5–7.5 ppm range, depending on substitution patterns. ¹³C NMR shows peaks for the benzylic carbons (~65–70 ppm) and aromatic carbons (~110–150 ppm). Cross-validation with DEPT or HSQC experiments can resolve ambiguities in peak assignments .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol or acetonitrile) effectively removes unreacted starting materials. For mixtures with high polarity, silica gel chromatography with gradients of ethyl acetate/hexane (5–20% EtOAc) separates the diol from byproducts. Monitoring via TLC (Rf ~0.3–0.5 in 10% EtOAc/hexane) ensures purity ≥95% .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to create derivatives with enhanced polymer-forming capabilities?

- Methodological Answer : The amino group enables post-synthetic modifications, such as Schiff base formation with aldehydes or acrylation for UV-curable polymers. For example, reacting the diol with methacrylic anhydride in THF produces dimethacrylate esters, which can be copolymerized with styrene or acrylates. Thermal stability and glass transition temperatures (Tg) of resulting polymers are assessed via DSC and TGA .

Q. How do researchers resolve contradictions in hydrolysis stability data for amino-substituted benzenedimethanol derivatives under varying pH conditions?

- Methodological Answer : Hydrolysis kinetics are pH-dependent. At neutral pH (7.0), hydrolysis half-lives can be as short as 6 minutes for analogs like (ethylendioxy)dimethanol due to formaldehyde release . For amino derivatives, buffered solutions (pH 4–9) are tested via HPLC to track degradation products. Contradictions arise from differences in substituent electron effects (e.g., –NH₂ vs. –OH), requiring DFT calculations to model transition states and validate experimental data .

Q. In what ways does the amino group in this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer : The –NH₂ group acts as an electron-donating substituent, enhancing aromatic electrophilicity in Suzuki-Miyaura couplings. However, competing coordination with palladium catalysts may necessitate protective groups (e.g., Boc or acetyl). Halogenated analogs (e.g., 5-bromo derivatives) show higher reactivity in Ullmann or Buchwald-Hartwig aminations, but require harsher conditions (e.g., CuI/1,10-phenanthroline at 110°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。